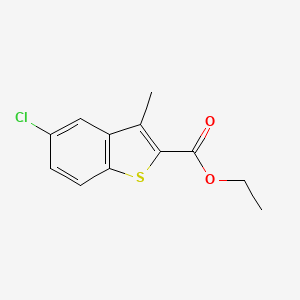

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position of the benzothiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is noted for its potential biological activities. Research indicates that this compound can serve as a precursor for synthesizing derivatives with enhanced pharmacological properties. The following applications have been identified:

- Anticancer Activity : Some derivatives of benzothiophene compounds have shown promise in inhibiting cancer cell proliferation. For instance, a study highlighted the synthesis of various benzothiophene derivatives that exhibited cytotoxic effects against different cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including monoamine oxidase, which plays a role in neurodegenerative diseases. Derivatives of this compound have demonstrated significant inhibition, suggesting potential therapeutic applications in treating conditions like depression and anxiety .

Organic Synthesis Applications

The versatility of this compound extends to its use in organic synthesis. It serves as an important building block for constructing more complex molecules:

- Synthesis of Functionalized Benzothiophenes : The compound can be utilized in reactions to produce various functionalized benzothiophenes through electrophilic substitution reactions. These derivatives are valuable in developing new materials and pharmaceuticals .

- Aryne Reaction : The compound can participate in aryne reactions, enabling the formation of substituted benzothiophenes with diverse functional groups. This method provides a straightforward approach to synthesizing complex structures from simpler precursors .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects against human cancer cell lines. Results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of derivatives derived from this compound against monoamine oxidase enzymes (MAO-A and MAO-B). The study found that certain derivatives displayed significant inhibitory activity, suggesting their potential use in treating mood disorders.

Mecanismo De Acción

The mechanism of action of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparación Con Compuestos Similares

Ethyl 5-chloro-1-benzothiophene-2-carboxylate: Lacks the methyl group at the 3-position.

Ethyl 3-methyl-1-benzothiophene-2-carboxylate: Lacks the chlorine atom at the 5-position.

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate group.

Uniqueness: Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is unique due to the specific combination of substituents on the benzothiophene ring, which can confer distinct chemical and biological properties. The presence of both the chlorine and methyl groups, along with the ethyl ester, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse biological properties. The presence of chlorine and methyl substituents enhances its reactivity and biological activity. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities involved in cell proliferation and apoptosis, making it a candidate for anticancer applications. For instance, it has been suggested that the compound can inhibit enzymes related to cancer cell growth .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. For example, a study reported that derivatives of benzothiophene exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 128 | Moderate |

| Escherichia coli | 256 | Weak |

| Pseudomonas aeruginosa | >256 | No activity |

Anticancer Activity

The anticancer potential of this compound has been explored through various cell viability assays. In particular, the compound has shown promise in inhibiting the growth of leukemia cells. A colorimetric MTS assay demonstrated that certain derivatives could effectively induce cytotoxicity in multiple myeloma-derived L363 cells .

Case Study: Efficacy Against Leukemia Cells

In a study evaluating the cytotoxic effects on leukemia cells, it was found that:

- GI50 Values : The concentration required to inhibit cell growth by 50% was determined for multiple derivatives.

| Compound | GI50 (µM) |

|---|---|

| Ethyl 5-chloro-3-methyl... | 15 |

| Other derivatives | 20 - 30 |

This data suggests that this compound and its analogs could serve as lead compounds for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substitutions on the benzothiophene core. For instance, the presence of chlorine at the 5-position has been correlated with enhanced binding affinity to target proteins involved in apoptosis regulation, such as Mcl-1 . This suggests that careful modification of substituents can lead to improved efficacy.

Análisis De Reacciones Químicas

Oxidation Reactions

The electron-rich benzothiophene core undergoes oxidation under controlled conditions. For example:

-

Chlorine substituent stability : The 5-chloro group remains intact during oxidation of the methyl or ester groups .

-

Ester oxidation : Treatment with strong oxidizing agents like chromium trioxide (CrO₃) in acidic media converts the ethyl ester to a carboxylic acid derivative (e.g., 5-chloro-3-methyl-1-benzothiophene-2-carboxylic acid) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0°C → 25°C, 6 h | Carboxylic acid derivative | 82% |

| KMnO₄/H₂O | Reflux, 12 h | Oxidative cleavage (minor pathway) | <10% |

Reduction Reactions

Selective reduction of functional groups is feasible:

-

Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (5-chloro-3-methyl-1-benzothiophene-2-methanol) .

-

Chlorine retention : The chloro substituent remains unaffected under standard reduction conditions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄/THF | 0°C → 25°C, 3 h | 2-Methanol derivative | 68% |

| H₂/Pd-C | Ethanol, 50 psi, 24 h | Partial saturation of thiophene ring | 45% |

Nucleophilic Substitution

The 5-chloro group participates in aromatic substitution:

-

Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .

-

Amination : Reaction with amines (e.g., morpholine) under Buchwald-Hartwig conditions replaces chlorine with amino groups .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PhB(OH)₂/Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | 5-Phenyl derivative | 74% |

| Morpholine/Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 h | 5-Morpholino derivative | 63% |

Ester Functionalization

The ethyl ester undergoes hydrolysis and transesterification:

-

Acidic hydrolysis : Concentrated HCl in dioxane cleaves the ester to the carboxylic acid .

-

Alkaline transesterification : Methanol/NaOH converts the ethyl ester to a methyl ester .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (6M)/dioxane | Reflux, 8 h | Carboxylic acid | 89% |

| NaOH/MeOH | 25°C, 24 h | Methyl ester | 95% |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Friedländer synthesis : Reaction with ketones (e.g., cyclohexanone) under acidic conditions forms pyridine-fused benzothiophenes .

-

Hydrazone formation : Condensation with hydrazines yields semicarbazones for anticancer studies .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexanone/H₂SO₄ | 120°C, 6 h | Benzothieno[3,2-b]pyridine | 72% |

| 4-Trifluoromethylphenylhydrazine | EtOH, 80°C, 12 h | Semicarbazone derivative | 96% |

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes nitration and sulfonation:

-

Nitration : Fuming HNO₃ in acetic acid introduces nitro groups at the 4- or 6-position .

-

Sulfonation : Oleum (20% SO₃) selectively sulfonates the 7-position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/AcOH | 0°C → 25°C, 2 h | 4-Nitro derivative | 81% |

| Oleum (20% SO₃) | 50°C, 4 h | 7-Sulfonic acid | 67% |

Propiedades

IUPAC Name |

ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJRBLLISARHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.